![molecular formula C22H20ClNO5S B11632162 N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B11632162.png)
N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the following steps:
Formation of the sulfonamide linkage: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine.
Introduction of the phenoxyacetyl group: The resulting sulfonamide is then reacted with 2-(2-methylphenoxy)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the chlorobenzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid, while substitution of the chlorine atom could yield various substituted benzene derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antimicrobial agent due to its sulfonamide structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. The compound may bind to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)ACETAMIDE
- N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-CHLOROPHENOXY)ACETAMIDE
- N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-HYDROXYPHENOXY)ACETAMIDE
Uniqueness
The uniqueness of N-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE lies in its specific structural features, such as the combination of a chlorobenzene sulfonyl group and a methoxyphenyl group, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H20ClNO5S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-16-5-3-4-6-21(16)29-15-22(25)24(18-9-11-19(28-2)12-10-18)30(26,27)20-13-7-17(23)8-14-20/h3-14H,15H2,1-2H3 |
InChI Key |
FVWDJVIGDHINFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


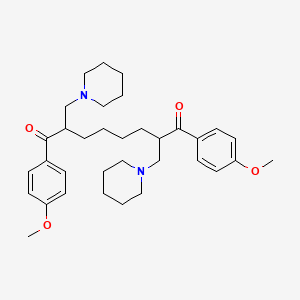
![2-Amino-1-(4-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632100.png)
![N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B11632104.png)
![(1Z)-2-(4-chlorophenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B11632105.png)
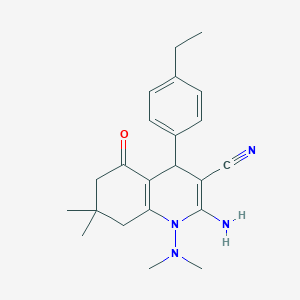
![2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632117.png)
![1-(ethylsulfanyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11632118.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B11632121.png)
![3-benzyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11632128.png)
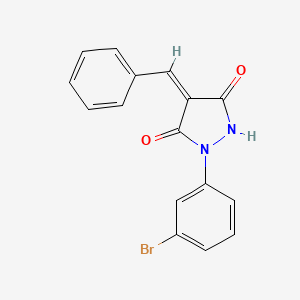
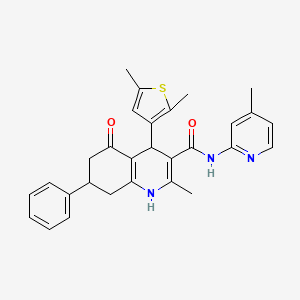
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632151.png)
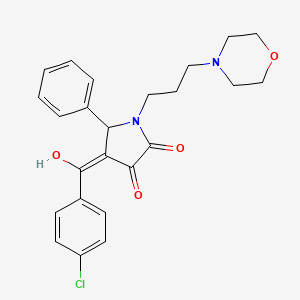
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632161.png)
